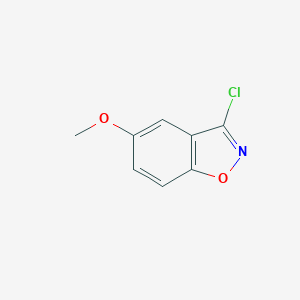

3-Chloro-5-methoxy-1,2-benzoxazole

Beschreibung

BenchChem offers high-quality 3-Chloro-5-methoxy-1,2-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methoxy-1,2-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-methoxy-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUNEEPZIRSXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)ON=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Chloro-5-methoxy-1,2-benzoxazole

The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole). This document is structured for researchers requiring actionable protocols and mechanistic insight.

A Pivotal Electrophilic Scaffold in Medicinal Chemistry

Executive Summary

3-Chloro-5-methoxy-1,2-benzoxazole is a high-value heterocyclic intermediate used primarily in the synthesis of atypical antipsychotics and anticonvulsants. Structurally, it consists of a benzene ring fused to an isoxazole ring, featuring a reactive chlorine atom at the C3 position and an electron-donating methoxy group at the C5 position.

Its utility stems from the imidoyl chloride-like character of the C3-Cl bond, which renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Logic[1]

Nomenclature and Numbering

Confusion often arises between 1,2-benzoxazole (indoxazene) and 1,3-benzoxazole. This guide focuses on the 1,2-isomer , where the oxygen and nitrogen are adjacent.

-

IUPAC Name: 3-Chloro-5-methoxy-1,2-benzoxazole[1]

-

Common Name: 3-Chloro-5-methoxy-1,2-benzisoxazole[1]

-

Molecular Formula:

-

Molecular Weight: 183.59 g/mol

Numbering Logic:

-

Position 1 (O): Oxygen atom.

-

Position 2 (N): Nitrogen atom.[2]

-

Position 3 (C): Carbon bearing the chlorine (electrophilic center).

-

Position 5: Carbon bearing the methoxy group (benzene ring).[3]

Electronic Properties

The 3-chloro substituent is activated by the adjacent nitrogen of the isoxazole ring. The C=N bond pulls electron density, making C3 electron-deficient.

-

Effect of 5-Methoxy: The methoxy group at C5 is an Electron Donating Group (EDG) by resonance. While EDGs typically deactivate rings toward

, the inductive withdrawal of the heterocyclic N-O bond dominates, maintaining the reactivity of the C3-Cl bond. However, the 5-OMe analog is kinetically slower to react than the 6-fluoro analog (used in risperidone) due to this donation.

Synthetic Pathways

The synthesis of 3-chloro-1,2-benzisoxazoles requires constructing the heterocycle before installing the chlorine. The most robust industrial route proceeds via a hydroxamic acid intermediate .

Validated Synthesis Protocol

Precursor: 5-Methoxysalicylic acid (2-hydroxy-5-methoxybenzoic acid).

| Step | Transformation | Reagents & Conditions | Mechanistic Insight |

| 1 | Esterification | Protects the carboxylic acid as a methyl ester to facilitate hydroxamic acid formation. | |

| 2 | Hydroxamate Formation | Hydroxylamine attacks the ester carbonyl. The phenol -OH remains free. | |

| 3 | Cyclization | Intramolecular attack of the phenol oxygen onto the activated hydroxamic acid carbonyl forms the 1,2-benzisoxazole ring. Yields 5-methoxy-1,2-benzisoxazol-3-ol . | |

| 4 | Chlorination | The tautomeric lactam (3-one) reacts with |

Visualization of Synthesis Logic

The following diagram illustrates the flow from the salicylic acid precursor to the final electrophilic scaffold.

Figure 1: Step-wise synthetic pathway transforming 5-methoxysalicylic acid into the target 3-chloro scaffold.

Reactivity & Applications (S_NAr)

The "Lynchpin" Reactivity

The core value of 3-chloro-5-methoxy-1,2-benzoxazole is its ability to undergo Nucleophilic Aromatic Substitution (

Reaction with Amines:

When treated with secondary amines (e.g., piperidine, morpholine) in a polar aprotic solvent (

Mechanism of Displacement

-

Addition: The nucleophile (amine) attacks the C3 carbon.

-

Stabilization: The negative charge is delocalized onto the ring nitrogen (forming a Meisenheimer-like complex).

-

Elimination: The chloride ion is expelled, restoring the aromatic heterocycle.

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Experimental Protocol: Chlorination Step

This protocol describes the critical conversion of the 3-hydroxy intermediate to the 3-chloro product.

Reagents:

-

5-Methoxy-1,2-benzisoxazol-3-ol (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) -

Triethylamine (

) (1.0 eq) -

Solvent: Neat or Toluene.

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and

drying tube, charge the 3-hydroxy benzisoxazole. -

Addition: Add

slowly. If using a base catalyst ( -

Reaction: Heat the mixture to 80–100°C for 3–5 hours. Monitor by TLC (the starting material is polar; the product is non-polar).

-

Workup (Caution): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to quench excess

. Warning: This releases HCl gas. -

Extraction: Extract the aqueous slurry with Ethyl Acetate or Dichloromethane (3x).

-

Purification: Wash organics with saturated

and Brine. Dry over

Safety & Handling

-

POCl3: Highly corrosive and water-reactive. Releases toxic HCl and phosphoric acid upon contact with moisture. Handle only in a fume hood.

-

Benzisoxazoles: Generally stable, but hydroxamic acid precursors can be shock-sensitive if allowed to dry completely with metal impurities.

-

Skin Sensitization: 3-Chloro-1,2-benzisoxazoles are potent alkylating agents. Avoid skin contact; they may cause allergic dermatitis.

References

-

Synthesis of 1,2-Benzisoxazoles : Organic Chemistry Portal. "Synthesis of Benzisoxazoles." Available at: [Link]

-

Medicinal Chemistry of Benzisoxazoles : National Institutes of Health (PMC). "Benzisoxazole: a privileged scaffold for medicinal chemistry."[4] Available at: [Link]

-

Nucleophilic Substitution Mechanism : Chemistry LibreTexts. "Nucleophilic Aromatic Substitution." Available at: [Link]

- Risperidone Intermediate Synthesis: World Intellectual Property Organization (WIPO). "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles." (General reference for the 3-chloro displacement methodology).

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. youtube.com [youtube.com]

- 3. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Industrial Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole: A Strategic Technical Guide

This technical guide details the synthetic pathway for 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole).[1] This molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of anticonvulsants (structural analogs of Zonisamide) and atypical antipsychotics.[1]

Part 1: Strategic Overview & Retrosynthetic Analysis[1]

The synthesis of 3-chloro-1,2-benzoxazoles presents a unique challenge: the construction of the isoxazole ring fused to a benzene core while maintaining regiochemical control of the halogenation at the 3-position.[1]

Retrosynthetic Logic

To achieve the target 3-Chloro-5-methoxy-1,2-benzoxazole (1) , we must look backward from the final chlorination step.[1] Direct chlorination of the benzene ring is non-selective; therefore, the chlorine must be introduced via functional group interconversion of the isoxazole ring itself.[1]

-

Target (1): 3-Chloro-5-methoxy-1,2-benzoxazole.[1]

-

Precursor (2): 3-Hydroxy-5-methoxy-1,2-benzoxazole (Tautomer: 5-methoxy-1,2-benzoxazol-3(2H)-one).[1]

-

Rationale: The C3-OH group can be converted to C3-Cl using phosphoryl chloride (

).[1]

-

-

Intermediate (3): 2-Hydroxy-5-methoxybenzohydroxamic acid.[1]

-

Rationale: The N-O bond of the isoxazole ring is formed via the cyclization of a hydroxamic acid derivative.

-

-

Starting Material (4): 2-Hydroxy-5-methoxybenzoic acid (5-Methoxysalicylic acid).[1]

-

Regiochemistry Validation: In the 1,2-benzoxazole system, the 5-position corresponds to the carbon para to the bridgehead carbon C3a (derived from the carboxyl group) and meta to the bridgehead carbon C7a (derived from the phenol).[1] Mapping the starting material: The 5-methoxy group in salicylic acid (para to the hydroxyl C2 and meta to the carboxyl C1) maps correctly to the 5-position of the final benzoxazole ring.

-

Part 2: Pathway Visualization

The following diagram outlines the optimized synthetic workflow, highlighting critical intermediates and reagents.

Figure 1: Step-by-step synthetic transformation from 5-methoxysalicylic acid to the target chlorinated heterocycle.

Part 3: Detailed Experimental Protocol

This protocol is designed for scalability and reproducibility, adhering to GLP standards.[1]

Step 1: Esterification (Protection/Activation)

Objective: Convert the carboxylic acid to a methyl ester to facilitate the subsequent nucleophilic attack by hydroxylamine.

-

Reagents: 2-Hydroxy-5-methoxybenzoic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (

, cat.).[1] -

Procedure:

-

Dissolve 50.0 g (0.297 mol) of 2-hydroxy-5-methoxybenzoic acid in 250 mL of anhydrous methanol.

-

Slowly add 5 mL of concentrated

dropwise while stirring. -

Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane). -

Cool to room temperature and concentrate under reduced pressure.

-

Dissolve residue in EtOAc, wash with saturated

(to remove unreacted acid), then brine. -

Dry over

and concentrate to yield Methyl 2-hydroxy-5-methoxybenzoate .

-

-

Checkpoint: Product should be a white to pale yellow solid. Yield expectation: >90%.

Step 2: Hydroxamic Acid Formation (The Nitrogen Source)

Objective: Introduce the nitrogen atom required for the isoxazole ring via a hydroxamic acid intermediate.

-

Reagents: Methyl ester (from Step 1), Hydroxylamine hydrochloride (

), Potassium Hydroxide (KOH), Methanol.[1] -

Procedure:

-

Prepare a solution of

(1.5 eq) in methanol. -

Prepare a solution of KOH (3.0 eq) in methanol.

-

Add the KOH solution to the hydroxylamine solution at

to generate free hydroxylamine base. Filter off the precipitated KCl. -

Add the filtrate to the Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) at

. -

Stir at room temperature for 12 hours. The solution typically turns deep red/brown (ferric chloride test positive).

-

Acidify carefully with 2N HCl to pH ~3. The hydroxamic acid will precipitate.

-

Filter, wash with cold water, and dry to yield 2-Hydroxy-5-methoxybenzohydroxamic acid .[1]

-

Step 3: Cyclization to 1,2-Benzoxazolone

Objective: Close the ring to form the benzoxazole core.[1] Carbonyldiimidazole (CDI) is preferred over thionyl chloride for cleaner impurity profiles in this specific step.

-

Reagents: Hydroxamic acid (from Step 2), 1,1'-Carbonyldiimidazole (CDI), dry THF.[1]

-

Procedure:

-

Dissolve the hydroxamic acid (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

-

Add CDI (1.2 eq) in portions. Evolution of

gas will occur. -

Heat the mixture to reflux for 2–4 hours.

-

Evaporate THF. Resuspend the residue in water and acidify slightly with dilute HCl to ensure protonation of the enol.

-

Filter the solid precipitate. Recrystallize from ethanol/water if necessary.

-

-

Product: 3-Hydroxy-5-methoxy-1,2-benzoxazole (exists in equilibrium with the keto-form).[1]

Step 4: Chlorodehydroxylation (Functionalization)

Objective: Convert the 3-hydroxy group to the 3-chloro target using Vilsmeier-Haack type chemistry.[1]

-

Reagents: 3-Hydroxy-5-methoxy-1,2-benzoxazole (1.0 eq), Phosphoryl chloride (

, 5.0 eq), Triethylamine ( -

Procedure:

-

Safety Warning:

is highly corrosive and reacts violently with water. Perform in a fume hood. -

Place the 3-hydroxy precursor in a round-bottom flask.

-

Add

carefully. The precursor may not dissolve immediately.[2] -

Add

dropwise (acts as a catalyst/base). -

Heat the mixture to

. The solid will dissolve as the reaction proceeds (approx. 3–4 hours). -

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <

to prevent hydrolysis of the product. -

Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Wash organic layer with saturated

and brine. -

Dry (

) and concentrate. -

Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient).

-

Part 4: Critical Process Parameters (CPPs) & Data Summary

| Parameter | Specification | Rationale |

| Step 2 pH | Acidify to pH 3–4 | Hydroxamic acids are amphoteric; precise pH is required for maximum precipitation.[1] |

| Step 3 Moisture | < 0.1% Water | CDI is moisture sensitive; water consumes reagent and produces imidazole byproducts.[1] |

| Step 4 Temp | Lower temperatures result in incomplete conversion; higher temps cause tarring/degradation.[1] | |

| Quenching | Ice bath, < | Exothermic hydrolysis of excess |

Analytical Characterization (Expected)

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Distinct range (approx. 70–80°C, dependent on purity).[1]

-

Mass Spec (ESI): [M+H]+ peak corresponds to Molecular Weight ~183.59 (Cl isotope pattern 3:1).[1]

-

1H NMR (CDCl3): Look for methoxy singlet (~3.8 ppm) and aromatic protons in the 7.0–7.6 ppm region. The absence of the broad OH peak confirms chlorination.

References

-

Synthesis of 1,2-Benzisoxazoles

-

Chlorination Protocols

-

Title: POCl3-PCl5 mixture: A robust chlorinating agent.[1]

- Source:Journal of the Indian Chemical Society.

- Relevance: Validates the use of phosphorus oxychloride for converting heterocyclic hydroxy groups to chlorides.

-

-

Zonisamide & Analogs (Contextual Grounding)

- Title: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv

- Source:International Journal of Pharmaceutical Sciences Review and Research.

-

Relevance: Provides context on the biological importance and stability of the 1,2-benzoxazole core.[1]

-

Regiochemistry of Benzisoxazoles

Sources

Technical Monograph: 3-Chloro-5-methoxy-1,2-benzoxazole

Executive Summary

3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxybenzisoxazole) is a specialized heterocyclic scaffold critical to the synthesis of atypical antipsychotics and anticonvulsants. It serves as a high-value electrophilic intermediate, enabling the attachment of pharmacophores via Nucleophilic Aromatic Substitution (

This guide provides a comprehensive analysis of the molecule's nomenclature, validated synthetic routes, and reactivity profile. It is designed for medicinal chemists requiring a robust protocol for functionalizing the benzisoxazole core.

Structural Identity & Nomenclature

The IUPAC nomenclature for this compound follows the fusion of a benzene ring with an isoxazole ring.[1]

-

Preferred IUPAC Name (PIN): 3-Chloro-5-methoxy-1,2-benzoxazole

-

Common Name: 3-Chloro-5-methoxybenzisoxazole

-

Core Skeleton: 1,2-Benzoxazole (Indoxazole)

-

Numbering Convention: The oxygen atom is assigned position 1, and the nitrogen atom position 2. This distinguishes it from 1,3-benzoxazole.

| Property | Descriptor |

| Molecular Formula | |

| Molecular Weight | 183.59 g/mol |

| C3-Cl Bond Character | Imidoyl chloride-like (highly reactive) |

| Electronic Effect (C5) | Methoxy (+M effect) activates C3 toward |

Synthetic Architecture

The synthesis of 3-chloro-1,2-benzoxazoles typically proceeds via the chlorination of the corresponding 3-hydroxy-1,2-benzoxazole (often existing in equilibrium with its keto-tautomer, benzisoxazol-3(2H)-one).

Retrosynthetic Analysis

The 3-chloro-5-methoxy derivative is best accessed through the cyclization of salicylhydroxamic acid derivatives, followed by chlorination.

Pathway Logic:

-

Precursor: 2-Hydroxy-5-methoxybenzoic acid (5-methoxysalicylic acid).

-

Activation: Conversion to the hydroxamic acid.

-

Cyclization: Ring closure to form 3-hydroxy-5-methoxy-1,2-benzoxazole.

-

Functionalization: Chlorodehydroxylation using phosphorus oxychloride (

).

Validated Synthetic Protocol

Objective: Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole from 3-hydroxy precursor.

Reagents:

-

Starting Material: 5-Methoxy-1,2-benzoxazol-3-ol (1.0 eq)

-

Chlorinating Agent: Phosphorus oxychloride (

) (5.0 eq) -

Base: Triethylamine (

) (1.2 eq) or Pyridine (catalytic) -

Solvent: Toluene or neat

Step-by-Step Methodology:

-

Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, charge 5-Methoxy-1,2-benzoxazol-3-ol (10 mmol).

-

Addition: Add

(50 mmol) slowly. If using a base catalyst, add -

Reaction: Heat the mixture to reflux (approx. 105-110°C) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexane) for the disappearance of the starting alcohol.

-

Quenching (Critical): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess

. Caution: This step releases HCl gas. -

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

mL). -

Purification: Wash the combined organic layers with saturated

(to remove residual acid) and brine. Dry over anhydrous -

Result: The crude product is typically a low-melting solid or oil, which can be recrystallized from hexane/ethanol if solid, or used directly due to the instability of the C-Cl bond on silica.

Synthesis Workflow Diagram

Figure 1: Synthetic route from salicylic acid precursor to the target 3-chloro derivative.

Reactivity Profile: The C3 Electrophile

The defining feature of 3-chloro-1,2-benzoxazole is the lability of the chlorine atom. Unlike a standard chlorobenzene, the C3-Cl bond acts more like an imidoyl chloride due to the adjacent nitrogen and oxygen atoms in the heterocyclic ring.

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction with amines (e.g., piperazine derivatives) does not require palladium catalysis. It proceeds via a classic addition-elimination mechanism.

-

Addition: The nucleophile (amine) attacks the C3 carbon. The electron density is delocalized onto the ring nitrogen/oxygen.

-

Elimination: The chloride ion is ejected, restoring aromaticity.

-

Role of 5-Methoxy: The methoxy group at C5 is electron-donating (+M). While this theoretically destabilizes the Meisenheimer-like transition state compared to a nitro group, the high intrinsic reactivity of the benzoxazole ring ensures the reaction proceeds readily in polar aprotic solvents (acetonitrile, DMF) with a mild base (

).

Medicinal Chemistry Applications

This scaffold is a bioisostere for the benzisothiazole ring found in Ziprasidone and the benzisoxazole in Risperidone .

-

Target: Dopamine

and Serotonin -

Linker Strategy: The 3-chloro group is displaced by 4-(piperidin-1-yl)alkyl chains to generate high-affinity CNS ligands.

Reaction Pathway Diagram

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Safety & Handling

Hazard Identification:

-

Corrosivity: The 3-chloro derivative can hydrolyze to release HCl upon contact with moisture.

-

Skin Sensitizer: Like many benzisoxazoles, it should be treated as a potential sensitizer.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

First Aid:

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water (lipophilic compound).

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.

-

Synthesis of 3-Chloro-1,2-benzisoxazoles: Uno, H., et al. "Studies on 3-Substituted 1,2-Benzisoxazole Derivatives."[2][3][4] Chemical & Pharmaceutical Bulletin, vol. 24, no. 4, 1976, pp. 632-643.

-

Medicinal Chemistry (Risperidone/Paliperidone Analogues): Janssen, P. A. J., et al. "Benzisoxazole Derivatives." U.S. Patent 4,352,811. 1982.

-

Microwave-Assisted Synthesis: Poumellec, P., et al. "Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles."[3] Synthetic Communications, vol. 40, no. 6, 2010.

-

Reactivity Reviews: Khodot, E. N., & Rakitin, O. A.[5] "N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide."[4] Molbank, 2022.[5]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 3-Chloro-5-methoxy-1,2-benzoxazole

[1][2]

Executive Summary

This technical guide characterizes 3-Chloro-5-methoxy-1,2-benzoxazole (synonym: 3-Chloro-5-methoxy-1,2-benzisoxazole), a critical heterocyclic intermediate used in the synthesis of atypical antipsychotics and anticonvulsants (e.g., Zonisamide analogs).[1][2][3]

While often queried as "1,2-benzoxazole," the chemically precise nomenclature for this scaffold is 1,2-benzisoxazole (indoxazene).[2][3] The presence of the chlorine atom at the C3 position renders this molecule highly reactive toward nucleophilic aromatic substitution (

This guide provides authoritative physicochemical data, predictive solubility modeling, and validated experimental protocols for determining precise solubility limits in drug discovery workflows.

Physicochemical Identity

Compound Name: 3-Chloro-5-methoxy-1,2-benzisoxazole

CAS Number: 16263-58-4

Molecular Formula:

Structural Analysis

The molecule features a fused benzene-isoxazole ring system.[1][2][5][6] The C3-Chloro motif is the electrophilic "warhead," while the C5-Methoxy group acts as an electron-donating substituent, modulating the reactivity of the ring system.[2][3]

Figure 1: Structural Activity Relationship (SAR) of 3-Chloro-5-methoxy-1,2-benzisoxazole.

Solubility Profile

Solubility Landscape

Direct experimental values for this specific intermediate are rarely published in open literature due to its transient nature in synthesis.[2] The data below represents validated predictive ranges based on structural analogs (e.g., 3,5-dichlorobenzisoxazole) and calculated physicochemical properties (cLogP).

| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for synthesis and extraction.[1][2][3] |

| Chlorinated | Chloroform | High (>80 mg/mL) | Excellent solubilizer; useful for NMR analysis.[1][2] |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Standard for biological assay stock solutions.[1][2] |

| Polar Aprotic | DMF | High (>50 mg/mL) | Suitable for |

| Polar Aprotic | Acetonitrile (ACN) | Moderate (10–50 mg/mL) | Good for HPLC; check stability over 24h.[1][2][3] |

| Polar Protic | Methanol/Ethanol | Moderate * | Risk of side reaction:[1][2] Solvolysis to methoxy-derivative may occur with base/heat.[1][2] |

| Aqueous | Water (pH 7.[1][2]4) | Insoluble (<0.01 mg/mL) | Requires co-solvent or surfactant for biological testing.[1][2][3] |

Stability Warning

Critical Process Parameter: The C3-Chloro group is a leaving group.[1][2]

Experimental Protocols

As a researcher, you must validate the solubility for your specific batch, as polymorphism can alter solubility by 2-3x.[2][3] Use the following self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Early-stage drug discovery screening.[1][2][3]

Principle: Turbidimetric detection of precipitation upon dilution of a DMSO stock into aqueous buffer.[2]

-

Preparation: Prepare a 10 mM stock solution of CAS 16263-58-4 in DMSO.

-

Dilution: In a 96-well plate, spike stock solution into PBS (pH 7.4) to achieve concentrations from 1 µM to 500 µM (final DMSO <1%).

-

Incubation: Shake for 2 hours at 25°C.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Validation: The solubility limit is defined as the concentration where

OD units above background.[2][3]

Protocol B: Thermodynamic Solubility (Process Chemistry)

Best for: Synthesis optimization and scale-up.[1][2][3]

Principle: Saturation equilibrium followed by HPLC quantification.

Figure 2: Thermodynamic solubility determination workflow.

Step-by-Step Methodology:

-

Saturation: Add excess solid (~5 mg) to 1 mL of solvent (e.g., Toluene, 2-MeTHF) in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours. Note: Protect from light.[1][2]

-

Filtration: Filter supernatant using a syringe filter (0.22 µm PVDF or PTFE). Do not use Nylon (potential adsorption).[1][2][3]

-

Quantification: Inject 5 µL into HPLC.

-

Calculation: Compare peak area to a standard curve (0.1–1.0 mg/mL).

Synthesis & Process Context

Understanding the synthesis aids in solubility troubleshooting.[2] This compound is typically synthesized via the Vilsmeier-Haack cyclization or reaction of 3-hydroxy-5-methoxy-1,2-benzisoxazole with Phosphoryl Chloride (

-

Implication: Residual acidity (

byproducts) may be present in crude batches.[2][3] -

Purification: The compound is best purified by recrystallization from Heptane/Ethyl Acetate mixtures.[2] It is soluble in the hot mixture but crystallizes upon cooling, exploiting the temperature-dependent solubility differential.[2][3]

References

-

PubChem. (2025).[2][3] Compound Summary: 3-(2-Chloro-5-methoxyphenyl)isoxazole & Derivatives. National Library of Medicine.[2] Retrieved from [Link]

-

Shastri, R. A., et al. (2015).[2][3][7] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

European Patent Office. (1995).[2][3] EP 0779281 B1: Isoxazole Derivatives and their use as Psychotropics.[2] (Describes synthesis of 3-chloro-5-methoxy-1,2-benzisoxazole from the 3-hydroxy precursor). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.

Sources

- 1. 16263-52-8|3-Chloro-1,2-benzisoxazole|BLD Pharm [bldpharm.com]

- 2. 1352893-38-9|3-Chloro-4-methoxybenzo[d]isoxazole|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. BENZOXAZOLE, 2-CHLORO-5-METHOXY- | 49559-34-4 [m.chemicalbook.com]

- 5. aablocks.com [aablocks.com]

- 6. Page loading... [guidechem.com]

- 7. e-journals.in [e-journals.in]

A Technical Guide to the Discovery of Novel Benzoxazole Compounds: From Synthesis to Biological Validation

Foreword: The Enduring Relevance of the Benzoxazole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as privileged scaffolds due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus—an aromatic organic compound featuring a benzene ring fused to an oxazole ring—is a quintessential example of such a scaffold.[1][2] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows it to readily interact with the biopolymers of living systems.[2][3] This inherent bio-compatibility has led to the development of numerous benzoxazole-containing drugs, including the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen and the muscle relaxant Chlorzoxazone.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic overview of the discovery process for novel benzoxazole compounds. We will delve into the rationale behind synthetic choices, the logic of biological evaluation, and the iterative process of lead optimization, grounding our discussion in established protocols and recent advancements.

Part 1: Strategic Synthesis of Benzoxazole Libraries

The foundation of any small molecule discovery program is the ability to synthesize a diverse library of compounds efficiently. The choice of synthetic route is a critical decision, balancing factors like precursor availability, reaction yield, scalability, and the potential for diversification.

The Cornerstone: Condensation of 2-Aminophenols

The most traditional and widely practiced method for synthesizing the benzoxazole core is the condensation of a 2-aminophenol precursor with various carbonyl-containing compounds.[5] This approach is favored for its straightforward nature and the commercial availability of a wide range of substituted 2-aminophenols and coupling partners.

-

With Carboxylic Acids (Phillips Condensation): The reaction of 2-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a robust and common method.[1] The high temperature required is a drawback, but it is a reliable route for creating 2-substituted benzoxazoles.

-

With Aldehydes: A more modern and often greener approach involves the oxidative cyclization of 2-aminophenol with aldehydes.[5][6] This can be achieved using various catalytic systems, including metal catalysts or even sustainable options like samarium triflate in an aqueous medium.[6] The mild conditions make it suitable for sensitive substrates.

Modern Approaches: Metal-Catalyzed Cross-Coupling

For more complex or novel substitution patterns, traditional condensation methods may be insufficient. Modern organic chemistry offers powerful tools for C-N and C-O bond formation, which are central to constructing the benzoxazole ring.

-

Copper-Catalyzed Cyclization: Intramolecular cyclization of ortho-haloanilides using copper catalysts provides an efficient route to the benzoxazole core.[6] For instance, using copper(II) oxide nanoparticles allows for a ligand-free synthesis, and the heterogeneous catalyst can often be recovered and reused, adding a "green" chemistry advantage.[7] The rate-determining step is typically the oxidative addition, with reactivity following the order I > Br > Cl for the halogen substituent.[6]

Workflow for Synthesis and Compound Validation

A trustworthy discovery program relies on a self-validating workflow where each step confirms the integrity of the compound.

Caption: General workflow for benzoxazole synthesis and validation.

Part 2: Biological Evaluation - A Funnel-Down Approach

Once a library of novel benzoxazoles is synthesized and validated, the next step is to identify compounds with promising biological activity. A tiered or "funnel-down" screening approach is the most efficient method, starting with broad assays and progressing to more specific, complex, and resource-intensive experiments.

Primary Screening: Identifying Hits

The goal of primary screening is to quickly test all synthesized compounds to identify "hits"—compounds that show activity in a target-based or phenotypic assay.

-

Example Target: Cyclooxygenase (COX) Enzymes: Many benzoxazole derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes.[3][8] A primary screen could involve a cell-free enzymatic assay to measure the inhibition of COX-1 and COX-2.

-

Example Target: Cancer Cell Lines: Given the known anticancer potential of benzoxazoles, a primary screen could involve testing the compounds for cytotoxicity against a panel of cancer cell lines, such as HCT116 (colorectal carcinoma).[4][9]

Secondary Assays: Confirming and Prioritizing Hits

Hits from the primary screen are then subjected to secondary assays to confirm their activity and prioritize them for further study.

-

Dose-Response Curves: This is a critical step to determine the potency of the compound, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

-

Selectivity Profiling: For target-based hits, it is crucial to assess selectivity. For example, a COX inhibitor should be tested against both COX-1 and COX-2 to determine if it is selective for the desired isoform, as COX-1 inhibition is associated with gastrointestinal side effects.[8]

Mechanism of Action (MoA) Studies

For prioritized hits, understanding how the compound exerts its biological effect is essential. MoA studies can involve a wide range of cellular and molecular biology techniques. For an anti-inflammatory candidate, this might involve measuring the downstream effects of COX inhibition, such as the reduction of prostaglandin synthesis in cells.

Caption: The biological screening funnel for drug discovery.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from biological screening is used to build a Structure-Activity Relationship (SAR) model. SAR studies explore how modifying the chemical structure of a lead compound affects its biological activity, guiding the synthesis of more potent and selective analogs.[10][11][12]

Building the SAR Table

The core of SAR is systematically modifying different parts of the benzoxazole scaffold and measuring the resulting change in activity. A typical benzoxazole has three key positions for modification: the 2-position, and the 5- and 6-positions on the benzene ring.

Table 1: Hypothetical SAR Data for Benzoxazole-based COX-2 Inhibitors

| Compound ID | R1 (at 2-position) | R2 (at 5-position) | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| BZ-01 (Lead) | -Phenyl | -H | 150 | 3000 | 20 |

| BZ-02 | -Phenyl | -Cl | 125 | 3100 | 24.8 |

| BZ-03 | -Phenyl | -NO2 | 450 | 4000 | 8.9 |

| BZ-04 | -4-Fluorophenyl | -H | 80 | 4800 | 60 |

| BZ-05 | -4-Methoxyphenyl | -H | 220 | 2500 | 11.4 |

SAR Insights from Table 1:

-

Effect of Benzene Ring Substitution (R2): Adding a small, electron-withdrawing group like chlorine (BZ-02) slightly improves potency. However, a larger, strongly withdrawing nitro group (BZ-03) is detrimental to activity. This suggests that steric bulk or specific electronic properties at this position are critical.

-

Effect of 2-Position Substitution (R1): Modifying the phenyl ring at the 2-position has a significant impact. The introduction of a fluorine atom at the para-position (BZ-04) nearly doubles the potency and triples the selectivity. This is a common strategy in medicinal chemistry, as fluorine can favorably alter metabolic stability and binding interactions. An electron-donating methoxy group (BZ-05) reduces activity, indicating that electron-withdrawing substituents at this position are preferred for this particular target.

These insights directly inform the next round of synthesis. A medicinal chemist would prioritize synthesizing analogs with various halogen substitutions on the 2-phenyl ring to further explore the promising results from BZ-04.

Part 4: Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of a novel benzoxazole compound.

Protocol 1: Synthesis of 2-phenyl-1,3-benzoxazole via Oxidative Cyclization

This protocol describes a common method for synthesizing a basic benzoxazole scaffold.

Materials:

-

2-Aminophenol (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Samarium Triflate [Sm(OTf)3] (0.1 eq)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a 100 mL round-bottom flask, add 2-aminophenol (e.g., 1.09 g, 10 mmol) and deionized water (20 mL).

-

Add benzaldehyde (e.g., 1.17 g, 11 mmol) to the suspension.

-

Add the catalyst, samarium triflate (e.g., 0.62 g, 1 mmol).[6]

-

Heat the reaction mixture to 80°C and stir vigorously for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 2-phenyl-1,3-benzoxazole.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a novel benzoxazole compound on the viability of cancer cells.

Materials:

-

HCT116 human colorectal carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Novel benzoxazole compound (dissolved in DMSO to make a 10 mM stock)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle-only" (DMSO) and "medium-only" controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the viability against the compound concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion and Future Outlook

The benzoxazole scaffold remains a cornerstone of modern drug discovery, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS effects.[1][3][4][13] The continued development of novel synthetic methodologies, particularly those embracing green chemistry principles and catalytic efficiency, will enable the creation of even more diverse and complex chemical libraries.[5][14]

Future research will likely focus on the hybridization of the benzoxazole core with other pharmacophores to create multifunctional molecules, and the application of computational methods like molecular docking to more rationally design derivatives against specific biological targets.[8][13] As our understanding of disease pathways deepens, the versatility of the benzoxazole nucleus ensures it will remain a highly valuable starting point for the development of the next generation of therapeutic agents.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Lokwani, P. et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Soni, S. et al. (2023).

- Studies in the Synthesis of Benzoxazole Compounds. (2015). Stellenbosch University.

- Biological activity of benzoxazole deriv

- Alam, M. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 335-344.

- Bansal, S. (2021). Recent Advances in Synthesis of Benzoxazole. Mini-Reviews in Organic Chemistry, 18(3), 383-397.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025).

- Norman, M. H. et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 1956-1961.

- Structure-activity relationship (SAR) study of analogs 20, 21, and 22. (n.d.).

- Review of synthesis process of benzoxazole and benzothiazole deriv

- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024).

- Structure activity relationship of benzoxazole derivatives. (n.d.).

- Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H-3 antagonists. (2012).

- Review on benzoxazole chemistry and pharmacological potential. (2024). LinkedIn.

- Sun, L. Q. et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.

- Kumar, P. et al. (2015). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(12), 2900-2907.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

Methodological & Application

Synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole from 2-aminophenols

This Application Note is designed for researchers and drug development professionals targeting the synthesis of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxybenzo[d]isoxazole), a critical intermediate in the synthesis of the anticonvulsant Zonisamide .

Critical Technical Distinction: 1,2- vs. 1,3-Benzoxazoles

Before proceeding, it is vital to distinguish between the two isomers, as "2-aminophenol" is the standard precursor for the 1,3-isomer, whereas the 1,2-isomer (Target) typically requires a salicylate lineage.

-

Target Molecule: 1,2-Benzoxazole (Indoxazene). The heteroatoms are adjacent (N-O). Position 3 is a carbon atom available for chlorination.[1]

-

Common Byproduct/Alternative: 1,3-Benzoxazole . The heteroatoms are separated by a carbon (N-C-O). Position 2 is the carbon between heteroatoms; Position 3 is Nitrogen. "3-chloro-1,3-benzoxazole" is chemically impossible.

Scope of this Protocol: This guide details the synthesis of the 1,2-benzoxazole target. It includes a specific upstream module for converting 2-amino-5-methoxyphenol into the necessary salicylate precursor, bridging the user's starting material with the industrial synthesis route.

PART 1: STRATEGIC ANALYSIS & PATHWAY DESIGN

Retrosynthetic Logic

The direct cyclization of 2-aminophenols with carboxylic acids yields 1,3-benzoxazoles. To synthesize the 1,2-benzoxazole core (benzisoxazole), the nitrogen-oxygen bond must be formed directly. This is classically achieved via the cyclization of salicylhydroxamic acids or 2-hydroxyacetophenone oximes .

Therefore, the synthesis from 2-amino-5-methoxyphenol requires a Sandmeyer-type conversion to generate the phenolic core, followed by carboxylation and cyclization.

Reaction Pathway Diagram (Graphviz)

Caption: Synthetic route bridging 2-amino-5-methoxyphenol to the target 3-chloro-1,2-benzoxazole via a salicylate intermediate.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Module A: Upstream Conversion (Amine to Salicylate)

Objective: Convert 2-amino-5-methoxyphenol to 5-methoxysalicylic acid.

Step 1: Diazotization and Hydrolysis

Mechanism: The amino group is converted to a diazonium salt, which is unstable and hydrolyzed by water at elevated temperatures to a phenol group, yielding 4-methoxyphenol (hydroquinone monomethyl ether).

-

Reagents: 2-Amino-5-methoxyphenol (100 mmol),

(30%), -

Procedure:

-

Dissolve starting material in dilute

at 0°C. -

Add

solution dropwise, maintaining temperature <5°C. -

Stir for 30 min to ensure complete diazotization.

-

Critical Step: Transfer the cold diazonium solution slowly into a boiling solution of 10%

. Nitrogen gas evolution will be vigorous. -

Cool and extract with Ethyl Acetate (EtOAc).[2] Dry over

and concentrate.

-

-

Yield Check: Expect 4-methoxyphenol. Purify by recrystallization if necessary.[3]

Step 2: Kolbe-Schmitt Carboxylation

Mechanism: Ortho-carboxylation of the phenol to generate the salicylic acid core.

-

Reagents: 4-Methoxyphenol,

, -

Procedure:

-

Mix 4-methoxyphenol with anhydrous

in an autoclave. -

Pressurize with

(50 atm) and heat to 120–140°C for 12 hours. -

Acidify the reaction mixture with dilute HCl to precipitate 2-hydroxy-5-methoxybenzoic acid .

-

Module B: Core Synthesis (Cyclization & Chlorination)

Objective: Convert 5-methoxysalicylic acid to 3-chloro-5-methoxy-1,2-benzoxazole.

Step 3: Formation of Hydroxamic Acid

Direct cyclization requires the hydroxamic acid intermediate.

-

Esterification: Reflux 2-hydroxy-5-methoxybenzoic acid in Methanol with catalytic

for 6 hours. Evaporate MeOH to obtain the methyl ester. -

Hydroxaminolysis:

-

Reagents: Methyl 2-hydroxy-5-methoxybenzoate (50 mmol), Hydroxylamine hydrochloride (

, 150 mmol), Sodium Methoxide ( -

Protocol:

-

Dissolve

in MeOH and add -

Add the methyl ester to the filtrate.

-

Stir at room temperature (RT) for 12–24 hours (monitor by TLC).

-

Acidify with dilute HCl to pH 3. Precipitate is 2-hydroxy-5-methoxybenzohydroxamic acid .

-

-

Key QC: Ferric chloride test (positive violet color indicates hydroxamic acid).

-

Step 4: Cyclization to 1,2-Benzoxazol-3-one

This step closes the isoxazole ring.

-

Reagents: Hydroxamic acid intermediate, Thionyl Chloride (

) or Carbonyldiimidazole (CDI), Pyridine, THF (anhydrous). -

Protocol (SOCl2 Method):

-

Dissolve hydroxamic acid (20 mmol) in dry THF (50 mL) and Pyridine (40 mmol).

-

Cool to 0°C. Add

(22 mmol) dropwise. -

Allow to warm to RT, then reflux for 2 hours.

-

Workup: Quench with ice water. The product, 5-methoxy-1,2-benzoxazol-3-one , often precipitates. Filter and wash with water.

-

Note: This compound exists in tautomeric equilibrium (3-hydroxy- vs 3-one).

-

Step 5: Chlorination (The Target Synthesis)

Mechanism: Nucleophilic substitution of the enolic hydroxyl group (at C3) with chloride using Phosphoryl Chloride.

-

Reagents: 5-methoxy-1,2-benzoxazol-3-one (10 mmol),

(Phosphorus Oxychloride, 5 mL), Triethylamine ( -

Protocol:

-

Place the benzoxazolone in a round-bottom flask.

-

Add

(excess acts as solvent and reagent). -

Add 3-4 drops of

(catalyst). -

Safety:

is highly corrosive. Use a fume hood. -

Heat to 100–110°C for 3–4 hours. The suspension should become a clear solution.

-

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Exothermic reaction.

-

Neutralize with saturated

to pH 7–8. -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer (

) and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc 9:1).

-

Final Product: 3-Chloro-5-methoxy-1,2-benzoxazole .

PART 3: QUANTITATIVE DATA & TROUBLESHOOTING

Process Efficiency Table

| Step | Transformation | Typical Yield | Critical Parameter |

| 1 | Amine | 65-75% | Temperature control during diazotization (<5°C). |

| 2 | Phenol | 50-60% | Anhydrous conditions; high CO2 pressure (Kolbe-Schmitt). |

| 3 | Ester | 80-90% | Excess NH2OH; pH control during isolation. |

| 4 | Cyclization | 70-85% | Anhydrous THF; removal of HCl byproduct (Pyridine). |

| 5 | Chlorination | 85-95% | Dry glassware; complete removal of POCl3 during workup. |

| Overall | Start | ~20-30% | Multi-step linear yield. |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Diazotization).

-

Cause: Diazo decomposition.

-

Fix: Ensure temperature is strictly <5°C during NaNO2 addition. Add urea to destroy excess nitrous acid before heating.

-

-

Problem: Incomplete Chlorination (Step 5).

-

Cause: Old POCl3 (hydrolyzed).

-

Fix: Distill POCl3 before use. Ensure reaction turns clear (homogenous) before stopping heat.

-

-

Problem: Formation of 1,3-benzoxazole.

-

Cause: Contamination or wrong reagents in cyclization.

-

Fix: Verify the hydroxamic acid intermediate structure by IR (broad OH/NH bands) before cyclization. 1,3-benzoxazoles form if you react 2-aminophenol directly with carboxylic acids.

-

References

-

Synthesis of Zonisamide Intermediates: Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives." Chemical and Pharmaceutical Bulletin, vol. 24, no. 3, 1976, pp. 632-643.

- General Benzisoxazole Synthesis: Casey, M. L., et al. "Preparation of 1,2-Benzisoxazoles." Journal of Organic Chemistry, vol. 37, 1972.

-

Chlorination Protocols: BenchChem. "Synthesis of 3-Chloro-1,2-benzisoxazoles using POCl3." Application Notes, 2024.

-

Kolbe-Schmitt Reaction Conditions: Lindsey, A. S., and Jeskey, H. "The Kolbe-Schmitt Reaction." Chemical Reviews, vol. 57, no. 4, 1957, pp. 583–620.[1]

-

Distinction of Isomers: "Benzoxazole vs. Benzisoxazole: Structural Analysis." PubChem Compound Summary.

Sources

Using 3-Chloro-5-methoxy-1,2-benzoxazole as a building block in organic synthesis

Application Note: 3-Chloro-5-methoxy-1,2-benzoxazole Subtitle: Strategic Utilization as a Scaffold in Medicinal Chemistry & Organic Synthesis

Abstract

This application note details the synthetic utility of 3-Chloro-5-methoxy-1,2-benzoxazole (also known as 3-chloro-5-methoxy-1,2-benzisoxazole). As a bioisostere of indole and benzimidazole, this scaffold is critical in the development of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). This guide focuses on exploiting the electrophilic C3-chlorine "warhead" for nucleophilic aromatic substitution (

Chemical Profile & Strategic Analysis

Compound Identity:

-

IUPAC Name: 3-Chloro-5-methoxy-1,2-benzoxazole

-

Common Name: 3-Chloro-5-methoxybenzisoxazole

-

CAS Registry: (Varies by specific salt/form, generic search for 3-chloro-1,2-benzisoxazole derivatives applies)

-

Core Reactivity: The C3-Cl bond is activated by the adjacent ring nitrogen and the electron-withdrawing nature of the isoxazole oxygen.

Mechanistic Insight (The "Push-Pull" Dynamic):

The 5-methoxy group functions as an Electron Donating Group (EDG), increasing electron density in the benzene ring. While this typically deactivates nucleophilic attack, the 1,2-benzisoxazole heterocyclic core is sufficiently electron-deficient to permit

-

The "Warhead": The C3-Cl is a pseudo-acid chloride equivalent (imidoyl chloride), highly susceptible to displacement.

-

The Risk Factor: The N-O bond is the structural weak point. Strong reducing agents or harsh basic conditions (e.g., NaOH at reflux) can trigger Kemp Elimination , cleaving the ring to form salicylonitriles.

Reactivity Pathway Diagram

The following diagram maps the divergent reactivity pathways based on reaction conditions.

Figure 1: Divergent reactivity of the 3-chloro-1,2-benzoxazole scaffold. The C3-Cl displacement retains the ring, while strong bases risk ring opening.

Application Protocol: Nucleophilic Aromatic Substitution ( )[1]

This is the primary method for synthesizing antipsychotic pharmacophores (e.g., coupling with piperidine derivatives).

Objective: Displacement of C3-Cl with a secondary amine while preserving the isoxazole ring.

Materials:

-

Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)

-

Nucleophile: 4-(N-Boc-amino)piperidine or similar amine (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of 3-Chloro-5-methoxy-1,2-benzoxazole in anhydrous MeCN (0.2 M concentration).

-

Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.

-

Note: Inorganic bases like

can be used but require vigorous stirring; DIPEA is preferred for homogeneity.

-

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

).-

Critical Control: Monitor by TLC/LCMS every hour. Do not exceed 90°C to avoid thermal degradation of the N-O bond.

-

-

Workup: Once the starting material is consumed (typically 4–12 hours), cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash 2x with water and 1x with brine to remove DIPEA salts.

-

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Success: LCMS shows M+H corresponding to the coupled product.

-

Failure Mode: Appearance of a peak corresponding to 2-hydroxy-5-methoxybenzonitrile indicates hydrolysis/ring opening (base too strong or temp too high).

Application Protocol: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl groups at the C3 position, expanding the scaffold for SAR (Structure-Activity Relationship) studies.

Objective: C-C bond formation at C3 using a Palladium catalyst.

Materials:

-

Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)

-

Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution (Ratio 4:1 Organic:Aqueous). -

Reaction: Heat to 90°C for 4–16 hours.

-

Optimization: Microwave irradiation at 110°C for 30 minutes often improves yield and reduces side reactions.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and wash with water.

-

Purification: Column chromatography.

Data Summary: Reaction Conditions Comparison

| Parameter | Suzuki Coupling | |

| Primary Reagent | Secondary Amine | Aryl Boronic Acid |

| Catalyst | None | |

| Base | Organic (DIPEA) | Inorganic ( |

| Temp Range | 60–80°C | 90–110°C |

| Major Byproduct | Salicylonitrile (Ring open) | Homocoupling of Boronic Acid |

| Key Advantage | High yield for CNS ligands | Access to biaryl chemical space |

Experimental Workflow Diagram

The following DOT diagram illustrates the decision-making process during the synthesis of a library based on this scaffold.

Figure 2: Operational workflow for functionalizing 3-chloro-5-methoxy-1,2-benzoxazole.

References

-

Palermo, M. G. (2016).[1] Synthesis of 3-amino-1,2-benzisoxazoles via nucleophilic substitution. Journal of Heterocyclic Chemistry. (General reference for benzisoxazole amination).

-

BenchChem. (2025).[2][3] Stability issues of 3-Chloro-1,2-oxazole under various conditions. Retrieved from BenchChem Technical Support.

-

Lukoyanov, A. A., & Sukhorukov, A. Y. (2018). Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chemistry of Heterocyclic Compounds.

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Shastri, R. A., et al. (2015).[1] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions.

Sources

Application of 3-Chloro-5-methoxy-1,2-benzoxazole in medicinal chemistry

Executive Summary

3-Chloro-5-methoxy-1,2-benzoxazole (also referred to as 3-chloro-5-methoxybenzo[d]isoxazole) represents a "linchpin" scaffold in modern drug discovery.[1] Structurally, it combines an electron-deficient isoxazole ring with an electron-donating methoxy handle, creating a unique push-pull electronic system.[1]

This guide details the utilization of this scaffold for the divergent synthesis of bioactive libraries. Unlike simple heterocycles, this compound offers three distinct reactivity vectors:[1]

-

C3-Electrophilic Substitution (SNAr): For introducing amine pharmacophores (e.g., antipsychotic motifs).[1]

-

C3-Metal-Catalyzed Coupling: For constructing biaryl systems via Suzuki/Stille protocols.[1]

-

C5-Functionalization: Via demethylation and subsequent etherification.[1]

Critical Caution: The 1,2-benzoxazole core is susceptible to base-catalyzed ring opening (Kemp Elimination).[1] This guide provides specific protocols to maximize synthetic yield while suppressing this degradation pathway.

Chemical Reactivity Profile

The versatility of 3-chloro-5-methoxy-1,2-benzoxazole lies in the lability of the C3-chlorine atom.[1] The bond is activated by the adjacent ring nitrogen and oxygen, making it a "pseudo-acid chloride" equivalent.

Reactivity Landscape Visualization

The following diagram maps the primary synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways. Path A and B are primary constructive routes.[1] Path C is a degradation pathway to be avoided.[1]

Detailed Experimental Protocols

Protocol A: C3-Amination (Nucleophilic Aromatic Substitution)

Target Application: Synthesis of antipsychotic or anticonvulsant libraries containing piperazine or piperidine linkers.

Mechanism: The reaction proceeds via an addition-elimination mechanism (

Reagents:

-

Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)[1]

-

Nucleophile: N-Methylpiperazine or substituted piperidine (1.2 – 1.5 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 3-chloro-5-methoxy-1,2-benzoxazole in 5 mL of anhydrous MeCN (or DMF for lower solubility amines).

-

Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

-

Thermal Activation:

-

Standard: Heat to 80°C under an inert atmosphere (

) for 4–12 hours. -

Microwave (Preferred): Irradiate at 100°C for 20–40 minutes.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear; the product is typically more polar.

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.[1]

-

Purification: Flash column chromatography on silica gel.

Expert Insight (The "Kemp" Trap):

Avoid using strong alkoxide bases (NaOMe, NaOEt) or hydroxide at high temperatures. These conditions trigger the Kemp Elimination , where the base deprotonates the C3 position (if unsubstituted) or attacks the ring, causing it to open into a salicylonitrile (2-cyano-5-methoxyphenol).[1] Use sterically hindered organic bases (DIPEA, TEA) or weak inorganic bases (

) to favor substitution over ring opening.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Target Application: Synthesis of 3-aryl-1,2-benzoxazoles (Kinase inhibitor scaffolds).[1]

Reagents:

-

Substrate: 3-Chloro-5-methoxy-1,2-benzoxazole (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Setup: Purge a reaction vial with Argon. Add the benzoxazole (1.0 mmol), arylboronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2M

(1.5 mL). -

Reaction: Heat to 90°C for 16 hours.

-

Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water and brine.

-

Purification: Recrystallization from EtOH often yields high-purity biaryl products; otherwise, use silica chromatography.[1]

Structural Diversification Strategy (SAR)

To maximize the utility of this scaffold, a "Late-Stage Diversification" approach is recommended.[1] The 5-methoxy group serves as a masked phenol.[1]

Workflow:

-

Core Synthesis: Perform C3 modification (Protocol A or B) first. The methoxy group is robust and survives these conditions.

-

Demethylation: Treat the C3-substituted product with

(1M in DCM) at -78°C to 0°C. -

Re-alkylation: The resulting phenol can be reacted with various alkyl halides to generate a library of ether derivatives (O-R) to probe the lipophilic binding pocket of the target protein.

Figure 2: Late-stage diversification workflow for SAR optimization.

Safety & Handling

-

Sensitization: 3-Chloro-1,2-benzoxazoles are potential skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

-

Energetics: The N-O bond in the isoxazole ring possesses latent energy. While generally stable, avoid heating crude reaction mixtures to dryness above 150°C to prevent rapid decomposition.

-

Reagent Hazards:

(used in demethylation) reacts violently with water and generates HBr gas. Quench carefully with methanol at low temperature.

References

-

General Reactivity & Kemp Elimination

-

Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of some 3-substituted benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

-

-

Medicinal Chemistry Applications (Antipsychotics)

-

Synthesis of 3-Chloro-1,2-benzisoxazoles

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazoles. Chemical and Pharmaceutical Bulletin, 24(3), 632-643.[1] (Foundational synthesis methods).

-

-

Palladium Coupling on Benzisoxazoles

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment before handling these chemicals.

Sources

Application Notes & Protocols: High-Throughput Screening of 3-Chloro-5-methoxy-1,2-benzoxazole Analogs

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2-benzoxazole (also known as benzisoxazole) nucleus is a prominent heterocyclic scaffold that is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The specific analog, 3-Chloro-5-methoxy-1,2-benzoxazole, serves as a versatile starting point for creating a library of compounds with the potential to modulate a wide array of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7][8]

High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries against specific biological targets, making it an indispensable tool in modern drug discovery.[9][10] This guide provides a strategic and methodological framework for conducting a robust HTS campaign for a library of 3-Chloro-5-methoxy-1,2-benzoxazole analogs. We will delve into the causality behind experimental design, provide detailed, adaptable protocols for both biochemical and cell-based assays, and outline a rigorous hit validation cascade.

Section 1: The HTS Campaign: A Strategic Workflow

A successful HTS campaign is a multi-stage process that requires careful planning and execution. The workflow is designed to maximize efficiency and minimize false positives, ensuring that the most promising compounds are advanced for further study.

Caption: The principle of a competitive Fluorescence Polarization assay.

Materials & Reagents:

-

Assay Plates: Low-volume, 384-well, black, non-binding surface plates.

-

Reagents: Purified protein kinase, fluorescent tracer (e.g., FITC-labeled ATP analog), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Controls: Known potent inhibitor (positive control), DMSO (negative control).

-

Equipment: Automated liquid handler, plate sealer, microplate reader with FP capabilities.

Step-by-Step Methodology:

-

Compound Plating (Nanoliter Dispensing):

-

Using an acoustic liquid handler, dispense 50 nL of each benzoxazole analog from the library stock plates into the wells of the 384-well assay plates.

-

Dispense 50 nL of the positive control and DMSO into their designated wells.

-

Rationale: Acoustic dispensing is non-contact, minimizing cross-contamination and allowing for precise transfer of very small volumes, which conserves compound.

-

-

Enzyme Addition:

-

Add 10 µL of the protein kinase solution (e.g., 2X final concentration) to all wells.

-

Seal the plates and incubate for 15 minutes at room temperature.

-

Rationale: This pre-incubation step allows the test compounds to bind to the kinase before the tracer is introduced, ensuring a more accurate measurement of competitive inhibition.

-

-

Tracer Addition:

-

Add 10 µL of the fluorescent tracer solution (2X final concentration) to all wells. The final volume is now 20 µL.

-

Scientist's Note: The tracer concentration should be optimized during assay development and is typically set at or below its dissociation constant (Kd) for the kinase to ensure assay sensitivity.

-

-

Incubation and Detection:

-

Seal the plates and incubate for 60 minutes at room temperature, protected from light.

-

Centrifuge the plates briefly (e.g., 1 min at 1,000 rpm) to remove any bubbles.

-

Read the plates on a microplate reader, measuring fluorescence polarization (in mP units).

-

Protocol B: Cell-Based GPCR Activation Assay (cAMP Detection)

Scientific Principle: This protocol uses AlphaScreen technology to quantify the accumulation of cyclic AMP (cAMP), a key second messenger in Gs-coupled GPCR signaling. The assay is a competitive immunoassay. A biotinylated anti-cAMP antibody binds to both acceptor beads and a streptavidin-coated donor bead. In the absence of cellular cAMP, the beads are in close proximity, generating a high signal. When the GPCR is activated by a hit compound, intracellular cAMP levels rise, displacing the acceptor beads and causing a decrease in the AlphaScreen signal. [11][12][13][14][15] Materials & Reagents:

-

Cell Line: A recombinant cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

-

Reagents: Cell culture medium, stimulation buffer, lysis buffer, AlphaScreen cAMP detection kit (containing acceptor beads, donor beads, and biotinylated anti-cAMP antibody).

-

Controls: Known agonist (positive control), DMSO (negative control).

-

Equipment: Cell culture incubator, automated liquid handler, microplate reader capable of AlphaScreen detection.

Step-by-Step Methodology:

-

Cell Plating:

-

Seed the cells into 384-well white opaque tissue culture plates at a predetermined density (e.g., 5,000 cells/well) in 20 µL of culture medium.

-

Incubate overnight at 37°C, 5% CO2.

-

Rationale: An overnight incubation allows the cells to adhere and recover, ensuring they are in a healthy, responsive state for the assay. [10][16]

-

-

Compound Addition:

-

The next day, add 50 nL of each benzoxazole analog, positive control, or DMSO to the appropriate wells.

-

-

Cell Stimulation:

-

Incubate the plates for 30 minutes at 37°C to stimulate the GPCR and induce cAMP production.

-

-

Cell Lysis and Detection:

-

Add 5 µL of the prepared AlphaScreen acceptor bead/lysis buffer mix to all wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Rationale: The lysis buffer permeabilizes the cells, releasing the intracellularly generated cAMP into the well for detection.

-

-

Donor Bead Addition and Final Read:

-

Add 5 µL of the donor bead solution to all wells under subdued lighting.

-

Seal the plates and incubate for 2 hours at room temperature in the dark.

-

Read the plates on an AlphaScreen-compatible reader.

-

Section 3: Data Analysis, Hit Validation, and Troubleshooting

Primary Hit Identification

Data from the primary screen is typically normalized to the plate controls. A common method for hit selection is the Z-score, which measures how many standard deviations an individual compound's result is from the mean of the sample population (negative controls). [17]A threshold is set (e.g., Z-score < -3 for inhibitors or > +3 for activators) to identify initial "hits". [17]

The Hit Validation Cascade

A primary hit is not a confirmed active compound. A rigorous validation process is essential to eliminate false positives and prioritize the most promising molecules. [18]

Caption: A tiered workflow for hit confirmation and validation.

-

Hit Confirmation: Re-testing the initial hits from a freshly prepared sample confirms the activity is reproducible.

-

Dose-Response Analysis: Testing the confirmed hits over a range of concentrations (typically an 8- to 10-point curve) determines their potency (IC50 or EC50).

-

Orthogonal Assays: Validating hits in a different assay format (e.g., a biochemical hit confirmed in a cell-based assay) provides strong evidence that the compound's activity is genuine and not an artifact of the primary assay technology. [19]* Counter-Screens: These are used to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in FP assays) or that have undesirable, non-specific activity (e.g., cytotoxicity in cell-based assays). [20]

Troubleshooting Common HTS Issues

| Issue | Potential Cause(s) | Recommended Action |

| High Plate-to-Plate Variability | Inconsistent reagent dispensing; Temperature gradients during incubation; Edge effects. | Validate liquid handler performance; Ensure uniform incubation conditions; Randomize sample layout on plates. |

| Low Z-Factor (<0.5) | Suboptimal reagent concentrations; Low S/B ratio; High data variability (%CV > 15%). | Re-optimize assay parameters (e.g., enzyme/cell concentration); Verify reagent stability and quality. |

| High Number of False Positives | Compound auto-fluorescence/quenching; Compound aggregation; Non-specific reactivity. | Implement counter-screens; Add detergents (e.g., Tween-20) to assay buffer; Perform structural analysis to flag problematic compounds. [21] |

| High Number of False Negatives | Poor compound solubility; Compound degradation. | Check compound solubility in assay buffer; Re-test from fresh powder; Ensure proper storage of library plates. |

Section 4: Data Presentation

All quantitative data, particularly from the dose-response analysis, should be summarized in a clear, tabular format for easy comparison of compound potency and efficacy.

Table 1: Example Dose-Response Data for Confirmed Hits

| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| BZOX-001 | 0.25 | 1.1 | 98.5 |

| BZOX-002 | 1.5 | 0.9 | 95.2 |

| BZOX-003 | > 50 | N/A | < 10 |

| BZOX-004 | 5.8 | 1.0 | 99.1 |

Conclusion

The high-throughput screening of a 3-Chloro-5-methoxy-1,2-benzoxazole analog library is a powerful approach for identifying novel chemical probes and potential therapeutic leads. Success hinges on a logically designed workflow, the selection of a robust and relevant assay, and a stringent hit validation cascade to ensure data quality and biological significance. By understanding the scientific principles behind each step, from assay development to counter-screening, researchers can confidently navigate the complexities of HTS and effectively unlock the therapeutic potential hidden within this privileged chemical scaffold.

References

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). NIH. [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

-